N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide
Overview
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of an iodine atom on the pyridine ring, a carbamothioyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the iodopyridine intermediate: This step involves the iodination of pyridine using iodine and an oxidizing agent such as nitric acid.
Introduction of the carbamothioyl group: The iodopyridine intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Formation of the diphenylacetamide moiety: The final step involves the reaction of the intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetic acid.
Reduction: Formation of N-[(5-aminopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide.
Substitution: Formation of N-[(5-azidopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide.
Scientific Research Applications
N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom on the pyridine ring may facilitate binding to specific sites, while the carbamothioyl group can form covalent bonds with target molecules. The diphenylacetamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methylbenzamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which distinguishes it from other similar compounds. This structural feature may confer unique properties, such as enhanced stability and specific interactions with molecular targets.
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3OS/c21-16-11-12-17(22-13-16)23-20(26)24-19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPEPIIDWIMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=NC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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